molecular formula C9H10BNO3S B1505335 (5-(3,5-Dimethylisoxazol-4-yl)thiophen-2-yl)boronic acid CAS No. 1121529-19-8

(5-(3,5-Dimethylisoxazol-4-yl)thiophen-2-yl)boronic acid

Cat. No. B1505335
CAS RN: 1121529-19-8
M. Wt: 223.06 g/mol
InChI Key: PPHRELVSYJDHOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized various derivatives to evaluate their inhibitory activities against BRD4 (Bromodomain-containing protein 4). One notable derivative, DDT26 , exhibited potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . Additionally, DDT26 demonstrated anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells .

5.

Mechanism of Action

DDT26 , the most potent derivative, modulates the expression of c-MYC and γ-H2AX , induces DNA damage, inhibits cell migration, and arrests the cell cycle at the G1 phase in MCF-7 cells. Its mechanism of action likely involves interactions with BRD4 and other cellular components .

properties

IUPAC Name

[5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3S/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)10(12)13/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHRELVSYJDHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=C(ON=C2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705136
Record name [5-(3,5-Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3,5-Dimethylisoxazol-4-yl)thiophen-2-yl)boronic acid

CAS RN

1121529-19-8
Record name [5-(3,5-Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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